
2-(3-Nitrophenoxy)cyclopentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-(3-Nitrophenoxy)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with 3-nitrophenol in the presence of a base to form the desired product . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
2-(3-Nitrophenoxy)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol ring can be oxidized to form a ketone or carboxylic acid derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitro group in the 3-nitrophenoxy moiety can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers, esters, or other derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield cyclopentanone derivatives, while reduction of the nitro group may produce amino-substituted compounds.
科学研究应用
2-(3-Nitrophenoxy)cyclopentan-1-ol has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology. It may be used to investigate the effects of nitro and phenoxy groups on biological systems.
Medicine: Research into the medicinal properties of this compound could lead to the development of new drugs or therapeutic agents. Its structural features may provide insights into the design of molecules with specific biological activities.
Industry: In industrial applications, this compound can be used as an intermediate in the production of various chemicals and materials. Its reactivity and versatility make it valuable for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-(3-Nitrophenoxy)cyclopentan-1-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo reduction to form reactive intermediates, which may then interact with cellular components. The phenoxy group may also contribute to the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
2-(3-Nitrophenoxy)cyclopentan-1-ol can be compared with other similar compounds, such as:
2-(4-Nitrophenoxy)cyclopentan-1-ol: This compound has a similar structure but with the nitro group in the para position. The positional isomerism can lead to differences in reactivity and biological activity.
2-(3-Nitrophenoxy)cyclohexanol: This compound features a cyclohexanol ring instead of a cyclopentanol ring. The additional carbon in the ring can affect the compound’s chemical and physical properties.
2-(3-Aminophenoxy)cyclopentan-1-ol: This compound has an amino group instead of a nitro group
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which provides a distinct set of properties and reactivity patterns.
属性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC 名称 |
2-(3-nitrophenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C11H13NO4/c13-10-5-2-6-11(10)16-9-4-1-3-8(7-9)12(14)15/h1,3-4,7,10-11,13H,2,5-6H2 |
InChI 键 |
DILHHWUESATYNX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(C1)OC2=CC=CC(=C2)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



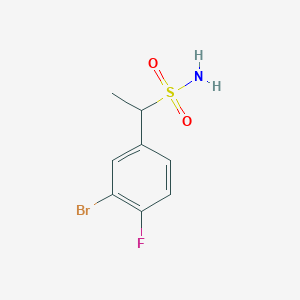
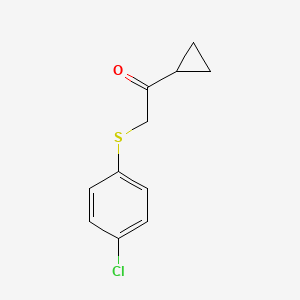


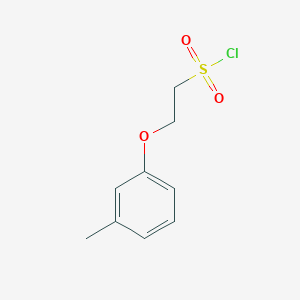
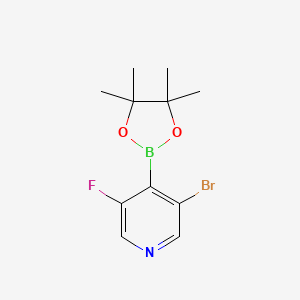
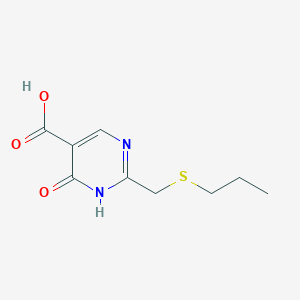


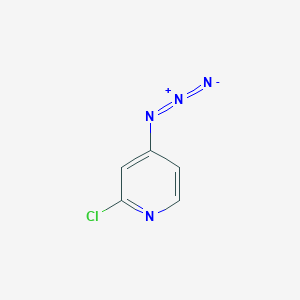


![2-Oxabicyclo[2.2.1]heptan-5-amine](/img/structure/B13636530.png)
